tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate
CAS No.: 1221341-78-1
Cat. No.: VC11689296
Molecular Formula: C13H27NO2
Molecular Weight: 229.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221341-78-1 |
|---|---|
| Molecular Formula | C13H27NO2 |
| Molecular Weight | 229.36 g/mol |
| IUPAC Name | tert-butyl 2-methyl-3-(pentan-2-ylamino)propanoate |
| Standard InChI | InChI=1S/C13H27NO2/c1-7-8-11(3)14-9-10(2)12(15)16-13(4,5)6/h10-11,14H,7-9H2,1-6H3 |
| Standard InChI Key | ZYJPKZJOIAGTIK-UHFFFAOYSA-N |
| SMILES | CCCC(C)NCC(C)C(=O)OC(C)(C)C |
| Canonical SMILES | CCCC(C)NCC(C)C(=O)OC(C)(C)C |
Introduction
Synthesis
The synthesis of tert-butyl esters often involves esterification reactions using tert-butanol and acid derivatives (e.g., acyl chlorides or anhydrides). For this compound:
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Starting Materials:
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2-methylpropanoic acid derivative.
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Pentan-2-amine.
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Reaction Steps:
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The carboxylic acid group undergoes esterification with tert-butanol in the presence of an acid catalyst.
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The amine group is introduced via amide bond formation or nucleophilic substitution.
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These reactions are typically conducted under mild conditions to preserve functional groups.
Applications and Relevance
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Pharmaceutical Development:
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Compounds with similar structures are frequently explored as intermediates in drug synthesis or as prodrugs due to their ability to improve solubility and bioavailability.
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The amino functionality suggests potential use in peptide synthesis or as a precursor for biologically active molecules.
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Material Science:
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The compound’s lipophilic nature may make it suitable for use in surface coatings or as a stabilizer in formulations.
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Biological Activity:
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While specific biological activity for this compound is not documented, similar derivatives have been studied for roles in enzyme inhibition, receptor modulation, or as building blocks for bioactive peptides.
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Analytical Characterization
The characterization of this compound would involve:
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NMR Spectroscopy (1H and 13C):
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To confirm the presence of tert-butyl, methyl, and pentan-2-yl groups.
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Chemical shifts for the ester carbonyl (~170 ppm in 13C NMR) and amine hydrogens (~3–4 ppm in 1H NMR) are expected.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 229 (M+H)+ for confirmation of molecular weight.
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Infrared Spectroscopy (IR):
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Ester carbonyl stretching (~1735 cm⁻¹).
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N-H stretching (~3300 cm⁻¹).
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Chromatography (HPLC/GC):
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Purity assessment and separation from by-products.
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Potential Research Directions
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Derivatization: Modifying the amino or ester groups could yield novel compounds with enhanced biological activity.
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Biological Testing: Screening for antimicrobial, antiviral, or anticancer properties based on structural similarity to known bioactive molecules.
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Computational Studies: Predicting binding affinities to biological targets using molecular docking simulations.
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